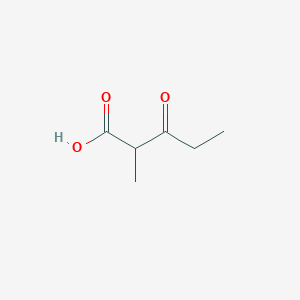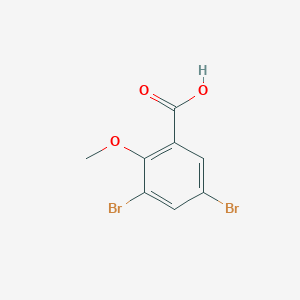
3,5-Dibromo-2-methoxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
3,5-Dibromo-2-methoxybenzoic acid has been synthesized from salicylaldehyde as part of a study on compounds isolated from sea sponges, such as Didiscus sp. This synthesis route is critical for establishing the structure and potential applications of the compound in various chemical contexts (Utkina et al., 1998).
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2-methoxybenzoic acid is established through spectral methods and X-ray diffraction analysis. This structural elucidation is essential for understanding the compound's reactivity and interactions with other molecules. The study by Utkina and colleagues (1998) emphasizes the significance of structural analysis in chemical research.
Chemical Reactions and Properties
3,5-Dibromo-2-methoxybenzoic acid participates in various chemical reactions, showcasing its versatility. For example, its interaction with N-donor compounds reveals its capability to form molecular adducts through hydrogen bonding, a property explored in the context of molecular recognition studies. This aspect of the compound's behavior underlines its potential in supramolecular chemistry and the design of molecular assemblies (Varughese & Pedireddi, 2006).
Wissenschaftliche Forschungsanwendungen
Natural Source Isolation : 3,5-Dibromo-2-methoxybenzoic acid was isolated from the sea sponge Didiscus sp. This compound's structure was confirmed by spectral methods, X-ray diffraction analysis, and comparison with a synthetic sample prepared from salicylaldehyde (Utkina et al., 1998).
Biodegradation Study : A study on Pseudomonas putida demonstrated the oxidation of various methoxylated benzoic acids, including 3,5-dimethoxy-4-hydroxybenzoic acid, highlighting the microbial metabolism and potential biodegradation pathways for these compounds (Donnelly & Dagley, 1980).
Chemical Synthesis and Reactions : Research on unprotected 2-methoxybenzoic acid showed selective deprotonation at specific positions, providing insights into the synthesis of various substituted 2-methoxybenzoic acids, including those related to 3,5-Dibromo-2-methoxybenzoic acid (Nguyen et al., 2006).
Photocycloaddition Studies : Irradiation studies involving derivatives of 3,5-dihydroxybenzoic acid, including 3-alkenyloxy-5-methoxybenzoic acid derivatives, revealed interesting photocycloaddition reactions, offering insights into the chemical behavior under specific conditions (Hoffmann & Pete, 1998).
Electrochemical Studies : The mineralization of herbicide 3,6-dichloro-2-methoxybenzoic acid was studied, offering insights into the electrochemical degradation pathways and potential environmental applications for related compounds, including 3,5-Dibromo-2-methoxybenzoic acid (Brillas et al., 2003).
Drug Synthesis and Activity : A study on the synthesis and pharmacological activity of 2-aryl-3-ethoxycarbonyl-5-hydroxybenzofurans, which includes compounds similar to 3,5-Dibromo-2-methoxybenzoic acid, provided valuable data on the potential applications of these compounds in medicinal chemistry (Zotova et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dibromo-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFGZWIQSUSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349167 | |
| Record name | 3,5-dibromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methoxybenzoic acid | |
CAS RN |
13130-23-9 | |
| Record name | 3,5-dibromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
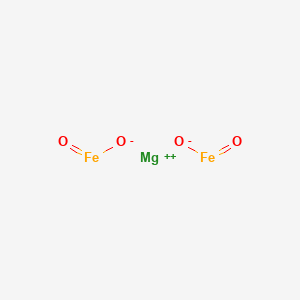
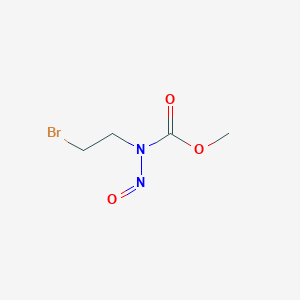

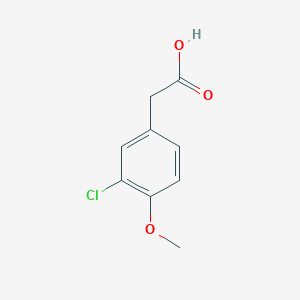
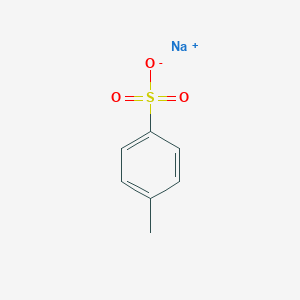

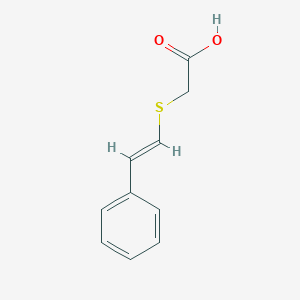
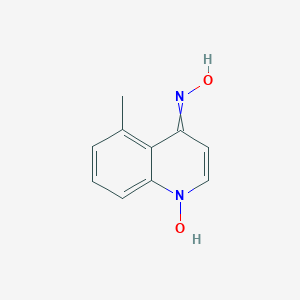
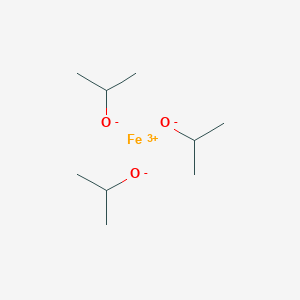
![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)

